1-Naphthylurea
Overview
Description
Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Mechanism of Action
Target of Action
1-(Naphthalen-1-yl)urea, also known as 1-(1-naphthyl)urea or 1-Naphthylurea, is a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
The compound interacts with its targets, inhibiting their function. For instance, it decelerates RNA virus replication to up to 8% against control . This makes it a potential antiviral agent against RNA viruses such as SARS-CoV and HIV-1 .
Pharmacokinetics
The compound’s molecular weight (20023600), density (121g/cm3), and boiling point (3442ºC at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
The inhibition of RNA virus replication and sEH by 1-(Naphthalen-1-yl)urea can lead to a decrease in viral load and a reduction in symptoms associated with hypertension, inflammation, and pain syndromes .
Action Environment
The action, efficacy, and stability of 1-(Naphthalen-1-yl)urea can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of symmetric ureas, which are undesirable by-products
Biochemical Analysis
Biochemical Properties
1-(Naphthalen-1-yl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and analgesic properties. Additionally, 1-(Naphthalen-1-yl)urea interacts with RNA virus replication machinery, potentially serving as an antiviral agent . The compound’s interactions with these enzymes and proteins highlight its potential therapeutic applications.
Cellular Effects
1-(Naphthalen-1-yl)urea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cytotoxic activity towards cancer cell lines, such as A-549, HL-60, MCF-7, SMMC-7721, and SW480 . The compound’s impact on these cells includes alterations in cell proliferation, apoptosis, and metabolic activity. By modulating these cellular processes, 1-(Naphthalen-1-yl)urea demonstrates potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-(Naphthalen-1-yl)urea involves its binding interactions with specific biomolecules. For instance, its inhibition of soluble epoxide hydrolase (sEH) occurs through direct binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression and enzyme activity, resulting in various biological effects. Additionally, 1-(Naphthalen-1-yl)urea’s interaction with RNA virus replication machinery involves binding to viral proteins, disrupting their function and inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Naphthalen-1-yl)urea can change over time due to factors such as stability and degradation. The compound’s stability in different environments can influence its long-term effects on cellular function. Studies have shown that 1-(Naphthalen-1-yl)urea can maintain its inhibitory activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(Naphthalen-1-yl)urea vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1-(Naphthalen-1-yl)urea may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications.
Metabolic Pathways
1-(Naphthalen-1-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of soluble epoxide hydrolase (sEH) affects the metabolism of epoxides, leading to changes in the levels of these metabolites . Additionally, 1-(Naphthalen-1-yl)urea may interact with other metabolic enzymes, influencing pathways related to amino acid and lipid metabolism . These interactions highlight the compound’s potential to modulate metabolic processes.
Transport and Distribution
The transport and distribution of 1-(Naphthalen-1-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments . Additionally, 1-(Naphthalen-1-yl)urea may bind to plasma proteins, influencing its bioavailability and distribution in tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
1-(Naphthalen-1-yl)urea’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize within the cytoplasm and nucleus, where it can interact with target enzymes and proteins . This subcellular localization is essential for its activity and function, as it determines the sites of interaction and the resulting biological effects.
Properties
IUPAC Name |
naphthalen-1-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSUYFWWFUVGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Record name | NAPHTHYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4009 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075303 | |
Record name | Urea, 1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | NAPHTHYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4009 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6950-84-1 | |
Record name | NAPHTHYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4009 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-1-Naphthalenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6950-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6950-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJB18S9URE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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